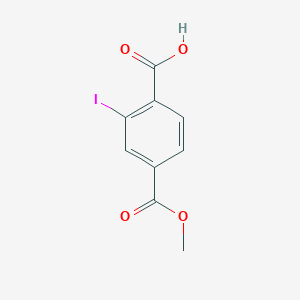

2-Iodo-4-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7IO4 |

|---|---|

Molecular Weight |

306.05 g/mol |

IUPAC Name |

2-iodo-4-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C9H7IO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) |

InChI Key |

MYLDFYVSZNRBSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Strategic Importance of Substituted Benzoic Acid Derivatives in Chemical Research

Substituted benzoic acid derivatives represent a cornerstone class of molecules in chemical research and development. Their prevalence stems from their utility as foundational scaffolds for constructing a vast array of organic compounds. nih.govpreprints.org The benzoic acid moiety is present in numerous natural products and serves as a key structural element in many synthetically derived bioactive molecules. nih.gov

The strategic importance of these derivatives lies in the predictable and tunable influence of the substituents on the properties of the molecule. quora.com Functional groups attached to the aromatic ring can significantly alter the electronic environment, which in turn affects the acidity (pKa) of the carboxylic acid group, the molecule's reactivity, and its biological activity. youtube.comresearchgate.net For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. researchgate.net This ability to fine-tune molecular properties makes substituted benzoic acids indispensable in fields like medicinal chemistry, where they are used to develop drugs, including anticancer agents, by optimizing interactions with biological targets. nih.gov

Table 1: Influence of Substituents on the Acidity of Benzoic Acid

This table illustrates how different substituents in the meta position affect the acid-dissociation constant (pKa) of benzoic acid.

| Substituent (meta-position) | Hammett Constant (σ) | pKa |

| -OH | 0.12 | 4.08 researchgate.net |

| -OCH₃ | 0.12 | 4.09 |

| -CH₃ | -0.07 | 4.27 |

| -H | 0.00 | 4.20 researchgate.net |

| -F | 0.34 | 3.87 researchgate.net |

| -Cl | 0.37 | 3.83 researchgate.net |

| -Br | 0.39 | 3.81 researchgate.net |

| -CN | 0.56 | 3.60 researchgate.net |

Contextualizing the Iodinated Aromatic Scaffold in Synthetic Methodologies

The iodinated aromatic scaffold is a highly prized structural motif in organic synthesis. nih.gov The introduction of an iodine atom onto an aromatic ring, a process known as aromatic iodination, creates a versatile synthetic handle that opens up a multitude of chemical transformations. fiveable.me This versatility is primarily due to the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in various reactions.

Iodinated aromatic compounds are particularly valuable as intermediates for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. nih.govfiveable.me These reactions are fundamental tools for constructing complex molecular architectures. The synthesis of iodoarenes can often be achieved through electrophilic iodination of activated aromatic rings using molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. fiveable.memanac-inc.co.jp For less reactive or specifically substituted aromatics, the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide, is a classic and reliable method. The ability to selectively introduce iodine and then replace it with a wide variety of other functional groups makes iodoarenes essential building blocks in modern synthetic chemistry. fiveable.memdpi.com

Table 2: Common Cross-Coupling Reactions Involving Aryl Iodides

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Aryl Boronic Acid/Ester | C-C (Aryl-Aryl) | Palladium |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Palladium |

| Ullmann Condensation | Alcohol/Thiol | C-O / C-S | Copper |

Overview of Research Trajectories for Carboxylate Functionalized Aryl Iodides

Direct Synthesis Approaches

Direct synthesis methods focus on the introduction of the iodo group at the C-2 position of a 4-(methoxycarbonyl)benzoic acid precursor or a related amino-benzoic acid.

Iodination Strategies for Corresponding Methoxycarbonylbenzoic Acid Precursors

The direct iodination of methyl 4-carboxybenzoate (B1235519) presents a potential route to this compound. This transformation relies on electrophilic aromatic substitution, where the carboxylic acid group directs the incoming electrophile to the ortho position. Recent advancements have demonstrated the utility of palladium catalysis for the ortho-iodination of benzoic acids. researchgate.net In a typical procedure, the benzoic acid derivative is treated with an iodine source, such as potassium iodide, in the presence of a Pd(II) catalyst in an aqueous medium. researchgate.net The carboxylic acid moiety acts as a directing group, facilitating the C-H activation and subsequent iodination at the ortho position.

A study on the ortho-iodination of various benzoic acids reported successful mono-iodination using potassium iodide as the iodine source and a Pd(II) catalyst. researchgate.net While this specific study did not include methyl 4-carboxybenzoate, the methodology provides a strong basis for its application.

Table 1: Illustrative Conditions for Ortho-Iodination of Benzoic Acids

| Substrate | Iodine Source | Catalyst | Solvent | Outcome | Reference |

| Benzoic Acid | KI | Pd(II) | Aqueous Media | o-Iodobenzoic acid | researchgate.net |

| 3-Methylbenzoic Acid | KI | Pd(II) | Aqueous Media | 2-Iodo-3-methylbenzoic acid | researchgate.net |

This table illustrates the general conditions and may require optimization for the specific synthesis of this compound.

Diazotization-Mediated Iodination Pathways for Related Amino-Benzoic Acids

A well-established and versatile method for introducing an iodo group onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by substitution with iodide. wikipedia.org In the context of synthesizing the parent acid, 2-iodobenzoic acid is commonly prepared from anthranilic acid (2-aminobenzoic acid). wikipedia.org

This pathway can be adapted for the synthesis of this compound by starting with an appropriately substituted aminobenzoic acid, such as 4-(methoxycarbonyl)anthranilic acid. The synthesis would proceed by treating the amino group with a diazotizing agent, typically sodium nitrite (B80452) in a strong acid like sulfuric or hydrochloric acid, at low temperatures to form a diazonium salt. prepchem.comscirp.orgscirp.org This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the desired 2-iodo derivative. prepchem.com

A patent for the production of methyl 2-iodobenzoate (B1229623) describes a similar process starting from methyl anthranilate, where the ester is subjected to diazotization followed by an iodide substitution. google.com This demonstrates the feasibility of performing this reaction sequence on a benzoic acid ester.

Table 2: General Steps for Diazotization-Mediated Iodination

| Step | Reagents | Conditions | Intermediate/Product | Reference |

| 1. Diazotization | Sodium Nitrite, Strong Acid (e.g., H₂SO₄) | 0-5 °C | Diazonium Salt | prepchem.comscirp.org |

| 2. Iodide Substitution | Potassium Iodide | Room temperature to gentle heating | Iodoaromatic Compound | prepchem.com |

Synthesis via Functional Group Interconversions on Iodinated Benzoic Acid Scaffolds

An alternative strategic approach involves starting with a pre-iodinated benzoic acid and then modifying the functional groups to arrive at the target molecule.

Esterification of 2-Iodo-4-carboxybenzoic acid Derivatives

If 2-iodo-4-carboxybenzoic acid (2-iodoterephthalic acid) is available, the target compound can be synthesized through selective esterification of the carboxylic acid at the 4-position. Given the steric hindrance around the carboxylic acid at the 1-position due to the adjacent bulky iodine atom, the carboxylic acid at the 4-position is more accessible to esterification. Standard esterification conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), would likely favor the formation of the 4-methoxycarbonyl derivative.

Derivatization from Methyl 2-Iodobenzoate Precursors

This approach would involve introducing a methoxycarbonyl group at the 4-position of methyl 2-iodobenzoate. This could potentially be achieved through a Friedel-Crafts acylation or a related carbonylation reaction, although directing the substitution specifically to the 4-position would be a key challenge.

Hydrolysis and Recarboxylation Strategies for Related Esters

A potential, though less direct, route could involve the selective hydrolysis of a related diester, such as dimethyl 2-iodoterephthalate. By carefully controlling the reaction conditions (e.g., using a stoichiometric amount of base), it may be possible to selectively hydrolyze the ester group at the 1-position due to electronic effects or steric hindrance, leaving the ester at the 4-position intact.

Conversely, recarboxylation strategies, while synthetically challenging, could theoretically be employed. This might involve the de-carboxylation of a suitable diacid precursor to an iodinated benzoic acid, followed by a regioselective carboxylation step. However, controlling the regioselectivity of such a reaction would be a significant hurdle.

Regioselective Synthetic Techniques Applicable to Iodobenzoic Acids

Achieving regioselectivity—the control of where on a molecule a chemical reaction occurs—is paramount in the synthesis of polysubstituted aromatic rings. For compounds like iodobenzoic acids, this involves directing the iodine atom to a specific position, often ortho to a carboxylic acid group or another directing group.

Arylboronic acids have emerged as exceptionally versatile intermediates in organic synthesis. acs.org The boronic acid functional group, -B(OH)₂, can act as a strong ortho-directing group, facilitating the selective introduction of a halogen at the adjacent position. acs.org This directing effect is powerful enough that substitution occurs exclusively ortho to the -B(OH)₂ group, even in the presence of other activating groups on the aromatic ring. acs.org

Several methods have been developed to exploit this property for regioselective iodination:

Silver(I)-Mediated Iodination : A convenient and mild method for the electrophilic iodination of arylboronic acids utilizes a silver(I) mediator. acs.orgnih.gov This approach does not require the protection of the boronic acid group and provides moderate to excellent yields of ortho-iodinated products. acs.orgnih.gov The regioselectivity is controlled by a combination of the ortho-directing effect of the boronic acid and steric factors; where two ortho positions are available, iodination preferentially occurs at the less sterically hindered site. acs.org

Metal-Iodine Exchange (MIE) : An efficient synthesis of ortho-iodobiphenylboronic acids has been achieved through a highly regioselective metal-iodine exchange of 2,3-diiodobiphenyls. rsc.org The site-selectivity in this method is significantly controlled by the steric bulk of the biphenyl (B1667301) system, leading exclusively to the terminal arylboronic acid derivatives. rsc.org

Oxidative Halodeboronation : This strategy leverages the reactivity of boron to install a halogen ortho to a directing group, such as an N-aryl amide or urea. nih.gov The method uses an oxidant to facilitate a ligand exchange on the boron atom, followed by an ipso-addition that installs the iodine and releases the boron species. nih.gov This technique demonstrates excellent regioselectivity for ortho-iodination, accommodating a range of directing groups and delivering products in good to excellent yields. nih.gov

These methodologies provide reliable pathways to ortho-iodoarylboronic acids, which are valuable precursors for more complex molecules. acs.org

Table 1: Comparison of Ortho-Iodination Methods for Arylboronic Acids and Derivatives

| Methodology | Reagents/Conditions | Key Features | Yields | Citation |

| Silver(I)-Mediated Iodination | Ag(I) salt, I₂ | Mild conditions, no protection of boronic acid needed, scalable. | Moderate to Excellent | acs.org, nih.gov |

| Metal-Iodine Exchange | n-BuLi, B(OR)₃ | Highly regioselective for diiodobiphenyls, controlled by sterics. | Excellent | rsc.org |

| Oxidative Halodeboronation | Selectfluor (as oxidant), NIS | Ortho-selective for N-aryl amides/ureas, wide directing group scope. | Good to Excellent | nih.gov |

Controlling substitution patterns in aromatic systems is fundamental to synthetic strategy. In traditional electrophilic aromatic substitution, the existing substituents on the ring dictate the position of incoming groups. masterorganicchemistry.com Halogens, for instance, are known as ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. masterorganicchemistry.com This is due to the ability of their lone pairs to stabilize the carbocation intermediate formed during the reaction. masterorganicchemistry.com

However, achieving a single, specific isomer, such as an ortho-only product, can be challenging as mixtures of ortho and para isomers are often formed. nih.gov Modern synthetic methods offer more precise control:

Directing Group Strategy : As seen with arylboronic acids, a powerful strategy is to use a directing group that forces substitution at a specific location. acs.org An iridium-catalyzed C-H activation/iodination of benzoic acids allows for the selective iodination at the ortho position. acs.org This method operates under mild conditions and tolerates a variety of functional groups. acs.org

Steric and Electronic Influence : When multiple positions are electronically favorable for substitution, steric hindrance often becomes the deciding factor. acs.org In the silver-mediated iodination of arylboronic acids, if two ortho positions are available, the iodine atom is added to the one that is less sterically crowded. acs.org Similarly, electronic effects from other substituents play a role; for instance, iodination tends to occur at the site that is also para to an electron-donating group, if available. acs.org

Blocking Groups : In some synthetic routes, a position can be temporarily blocked to force a reaction at another site. The blocking group is then removed in a subsequent step. This multi-step process adds complexity but can be necessary to achieve the desired substitution pattern.

By carefully choosing the synthetic method and considering the interplay of electronic and steric effects, chemists can effectively control the substitution patterns in the synthesis of halogenated aromatic compounds like this compound.

Green Chemistry Principles in the Synthesis of Iodobenzoic Acid Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsr.in This has led to the development of more environmentally friendly synthetic routes for iodobenzoic acids and related compounds, focusing on transition-metal-free reactions and benign reaction conditions.

While transition metals are powerful catalysts, they can be toxic, expensive, and difficult to remove from final products. Consequently, there is growing interest in transition-metal-free alternatives. nih.govbeilstein-journals.org

Decarboxylative Iodination : A notable transition-metal-free method is the decarboxylative iodination of aromatic carboxylic acids. nih.gov This process converts readily available benzoic acids directly into aryl iodides using molecular iodine (I₂), avoiding the need for metal catalysts. nih.gov The reaction is particularly effective for electron-rich benzoic acids and overcomes long-standing issues of poor selectivity associated with classical Hunsdiecker reactions. nih.gov

Hypervalent Iodine Reagents : Diaryliodonium salts, a type of hypervalent iodine compound, have become prominent as arylating agents in metal-free transformations. beilstein-journals.orgbeilstein-journals.org These reagents can be used for C-C and carbon-heteroatom bond formation under mild, eco-friendly conditions. beilstein-journals.orgbeilstein-journals.org For example, aryl(TMP)iodonium salts, prepared in situ from aryl iodides, can react with nucleophiles like phenols and benzoic acids without a metal catalyst to form diaryl ethers and other products. beilstein-journals.org

These metal-free approaches offer cleaner and often simpler synthetic pathways, aligning with the goals of green chemistry. researchgate.net

The choice of solvents and reaction conditions is critical to the environmental impact of a synthesis. ijsr.in Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives and solvent-free methods.

Solvent-Free Mechanochemistry : An eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives involves mechanical grinding of the solid reactants (iodine and a silver salt) in the absence of any solvent. nih.govresearchgate.net This method is characterized by short reaction times (20–30 minutes), a simple setup, high yields, and the elimination of solvent waste. nih.govresearchgate.net

Water as a Green Solvent : Water is an ideal green solvent due to its non-toxicity, availability, and safety. ijsr.in Reactions performed "on water" for insoluble reactants can show significant rate enhancements. ijsr.in An iridium-catalyzed ortho-arylation of benzoic acids, for example, successfully uses water as an environmentally benign reaction medium. acs.org Similarly, a copper-catalyzed iodination of terminal alkynes has been developed to work efficiently in water under air. mdpi.com

Table 2: Examples of Green Synthetic Approaches for Iodination

| Green Approach | Reaction Type | Reagents/Conditions | Key Advantages | Citation |

| Mechanochemistry | Iodination of Pyrimidines | I₂, AgNO₃, mechanical grinding | Solvent-free, rapid reaction, high yields. | nih.gov, researchgate.net |

| Decarboxylative Iodination | Iodination of Benzoic Acids | I₂, base, MeCN (solvent) | Transition-metal-free, uses readily available starting materials. | nih.gov |

| "On Water" Catalysis | Iodination of Alkynes | CuI/TBAB, air, water | Use of environmentally benign solvent, mild conditions. | mdpi.com |

| C-H Activation in Water | Arylation of Benzoic Acids | Ir(III) complex, water | Use of water as solvent, avoids toxic organic solvents. | acs.org |

By embracing these principles, the synthesis of complex molecules like this compound can be made more sustainable and efficient.

Cross-Coupling Reaction Pathways

The iodine substituent on the benzene (B151609) ring of this compound makes it an excellent substrate for numerous cross-coupling reactions. The high reactivity of the C-I bond, which is more susceptible to oxidative addition to a low-valent palladium center than corresponding C-Br or C-Cl bonds, allows these reactions to often proceed under mild conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide array of aryl, vinyl, or alkyl groups at the 2-position. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precursor. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The presence of the ester group is generally well-tolerated in Suzuki couplings. A variety of catalysts, bases, and solvent systems can be employed to optimize the reaction for different boronic acids. quora.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | --- | Ba(OH)₂ | Dioxane/Water | 110 |

| Pd/C (10%) | --- | Na₂CO₃ | DME/Water | 25 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |

| Palladacycle catalysts | --- | K₂CO₃ | Water | 80 |

This table presents generalized conditions based on literature for aryl iodides and may require optimization for this compound.

Heck Reactions for Olefinic Functionalization

The Heck reaction facilitates the substitution of the iodine atom with an alkene, forming a new carbon-carbon bond and leading to the synthesis of substituted styrenes or other vinyl-aromatic systems. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of the aryl iodide with an alkene in the presence of a base. researchgate.net The mechanism proceeds via oxidative addition of the C-I bond to a Pd(0) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the functionalized alkene product. jk-sci.com The reaction is highly versatile, and various catalytic systems, including phosphine-free and aqueous-phase conditions, have been developed. researchgate.net

Table 2: Catalytic Systems for Heck Reactions with Aryl Iodides

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | NaOAc | Methanol | 120 |

| PdCl₂(MeCN)₂ | --- | NEt₃ | MeCN | 25 |

| Pd(L-proline)₂ | --- | --- | Water (Microwave) | 100-150 |

| Palladacycle Complex | --- | K₂CO₃ | NMP | 130 |

This table presents generalized conditions based on literature for aryl iodides and may require optimization for this compound.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic ring, reacting an aryl halide with a terminal alkyne. researchgate.net This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. msu.edu The reactivity order for the halide is I > Br > Cl, making this compound an ideal substrate. wikipedia.org The reaction mechanism involves the formation of a palladium-acetylide complex, which is generated via a copper(I) acetylide intermediate. Reductive elimination then yields the arylalkyne. Copper-free variants of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. mdpi.com

Table 3: Common Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₄ / CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp - 80°C |

| PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | Room Temp |

| Pd₂(dba)₃ / Ligand (e.g., XPhos) | Cs₂CO₃ | Toluene | 100°C |

| Pd/C / CuI | K₂CO₃ | Methanol/Water | 60°C |

This table presents generalized conditions based on literature for aryl iodides and may require optimization for this compound.

Negishi Coupling Applications

The Negishi coupling reaction provides a route to form carbon-carbon bonds by reacting an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. sci-hub.se Aryl iodides are highly reactive partners in this coupling. researchgate.net The organozinc reagents are known for their high functional group tolerance, making them suitable for use with substrates like this compound, where the ester and carboxylic acid groups must remain intact. organic-chemistry.orgmdpi.com The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination. Recent advancements have also shown that copper can serve as a cost-effective catalyst for this transformation. sci-hub.se

Table 4: Catalytic Systems for Negishi Coupling of Aryl Iodides

| Catalyst / Precursor | Ligand | Organometallic Reagent | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | SPhos | R-ZnX | THF or Dioxane | 50-100 |

| Pd(OAc)₂ | P(o-Tol)₃ | R-ZnI | DMF | 50 |

| CuI | --- | Ar₂Zn (with LiCl) | DMF | 100 |

| Pd[PtBu₃]₂ | --- | R-ZnI | DMF | 50-80 |

This table presents generalized conditions based on literature for aryl iodides and may require optimization for this compound.

Stille Coupling with Organostannane Reagents

The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin) reagent. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, including esters and carboxylic acids, and the stability of the organostannane reagents to air and moisture. jk-sci.com As with other cross-coupling reactions, aryl iodides are the most reactive halides. The catalytic cycle is analogous, involving oxidative addition, transmetalation from the tin reagent to the palladium center, and reductive elimination. Despite the utility of the reaction, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant considerations. jk-sci.com

Table 5: Typical Conditions for Stille Coupling of Aryl Iodides

| Catalyst / Precursor | Ligand | Organometallic Reagent | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | --- | R-SnBu₃ | Toluene or Dioxane | 80-110 |

| PdCl₂(NH₃)₂ | Cationic 2,2′-bipyridyl | R-SnBu₃ | Water | 110 |

| Pd₂(dba)₃ | P(furyl)₃ | R-SnMe₃ | THF | 50 |

| Polymer-supported Pd(II) | --- | R-SnBu₃ | THF | Room Temp |

This table presents generalized conditions based on literature for aryl iodides and may require optimization for this compound.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) in this compound is a site for numerous chemical transformations. Its acidity and reactivity are influenced by the substituents on the benzene ring. Both the iodo and methoxycarbonyl groups are electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. quora.comlibretexts.org This enhanced acidity facilitates its conversion into various derivatives.

The most common reactions involve the substitution of the hydroxyl group. msu.edu The carboxylic acid can be readily converted into amides through reaction with amines, a transformation often mediated by coupling reagents like carbodiimides (e.g., EDC) or activated reagents like thionyl chloride to first form an acyl chloride. nih.govresearchgate.netucl.ac.uk Direct condensation can also be achieved using catalysts such as those based on titanium. nih.gov

Esterification is another key reaction. The carboxylic acid can be reacted with an alcohol under acidic catalysis (e.g., H₂SO₄) to form a second, different ester group within the molecule. tcu.edu This process is typically reversible and driven to completion by removing water or using an excess of the alcohol. tcu.edu Alternatively, tin(II) compounds can catalyze the esterification. google.com These transformations allow the core structure of this compound to be integrated into larger molecules such as polymers, peptides, or complex organic scaffolds.

Activation and Formation of Acyl Halides and Anhydrides

The carboxylic acid group of this compound can be readily activated to form more reactive acylating agents, such as acyl halides and anhydrides. This activation is a cornerstone of its use in synthesis, enabling subsequent reactions with a variety of nucleophiles.

Standard halogenating agents are employed for the synthesis of the corresponding acyl chloride. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. thieme-connect.deresearchgate.netorgsyn.orggoogle.comgoogle.com The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid into a highly reactive benzoyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which helps to drive the reaction to completion. thieme-connect.dechemicalbook.com Similarly, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another efficient method for preparing acyl chlorides from carboxylic acids. google.com

The formation of benzoic anhydrides from benzoic acids is also a well-established transformation. orgsyn.org One common method involves the dehydration of the carboxylic acid, which can be achieved by heating or by using a dehydrating agent like acetic anhydride (B1165640). orgsyn.org Another approach is the reaction of a benzoate (B1203000) salt with a benzoyl chloride. For instance, o-iodobenzoic anhydride can be synthesized from 2-iodobenzoic acid. orgsyn.org While specific studies on this compound are not prevalent, the general principles of these reactions are expected to apply, though the steric hindrance from the ortho-iodo group might influence reaction rates and conditions.

Table 1: Reagents for Acyl Halide and Anhydride Formation

| Transformation | Reagent | Typical Conditions | Reference |

| Carboxylic Acid to Acyl Chloride | Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with gentle heating. | thieme-connect.deresearchgate.netchemicalbook.com |

| Carboxylic Acid to Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature. | google.com |

| Carboxylic Acid to Anhydride | Acetic Anhydride | Heating. | orgsyn.org |

| Carboxylic Acid to Anhydride | Dicyclohexylcarbodiimide (DCC) | Inert solvent (e.g., diethyl ether). | orgsyn.org |

Amidation Reactions and Peptide Linkage Formation

The carboxylic acid functionality of this compound is a key site for the formation of amide bonds, a fundamental transformation in organic and medicinal chemistry. This reactivity allows for its incorporation into a wide array of molecules, including peptides.

Direct amidation can be achieved by coupling the carboxylic acid with an amine using a suitable coupling agent. A variety of reagents have been developed for this purpose, including carbodiimides and phosphonium (B103445) salts, which activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.netmnstate.edu For example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an effective coupling agent for the amidation of carboxylate salts with amines. mnstate.edu Solvent-free methods using methoxysilanes as coupling agents have also been reported for the synthesis of amides from carboxylic acids and amines. nih.gov

Alternatively, the amidation can be performed in a two-step process, starting with the conversion of the carboxylic acid to the more reactive acyl chloride, as discussed in the previous section. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. This is a widely used and generally high-yielding method. nih.gov

The ability to form amide bonds also positions this compound as a potential component in peptide synthesis. Hypervalent iodine reagents, some of which are derived from iodobenzoic acids, have been developed as peptide coupling reagents. google.com For instance, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) has been used for the synthesis of dipeptides. google.com This suggests that the carboxylic acid group of this compound can participate in peptide linkage formation, although specific applications in this context require further investigation.

Table 2: Conditions for Amidation Reactions

| Amine Type | Coupling Method | Reagents | Typical Solvent | Reference |

| Primary and Secondary Amines | Direct Coupling | HBTU, Hünig's base | - | mnstate.edu |

| Primary and Secondary Amines | Direct Coupling | Methoxysilanes | Solvent-free | nih.gov |

| Primary and Secondary Amines | Via Acyl Chloride | Thionyl Chloride, then Amine | Pyridine | nih.gov |

| Amino Acids | Peptide Coupling | IBA-OBz, (4-MeOC₆H₄)₃P | - | google.com |

Decarboxylative Transformations

The carboxylic acid group of aromatic compounds can, under certain conditions, be removed through a process called decarboxylation. This reaction can be a useful synthetic tool for introducing other functional groups or for the net removal of the carboxyl moiety.

The decarboxylation of benzoic acids is generally not a facile process and often requires harsh conditions or the presence of specific activating groups on the aromatic ring. orgsyn.org However, decarboxylative functionalizations, where the carboxyl group is replaced by another group in a single step, have emerged as powerful synthetic strategies. For instance, transition-metal-free decarboxylative iodination of electron-rich benzoic acids using molecular iodine has been reported. orgsyn.orgrsc.org This method provides a direct route to aryl iodides from readily available carboxylic acids. The presence of an ortho-methoxy group has been shown to facilitate decarboxylation in some systems. nih.gov

While specific studies on the decarboxylative transformations of this compound are limited, the existing literature on related compounds suggests potential pathways. The combined electronic effects of the ortho-iodo and para-methoxycarbonyl substituents would likely influence the feasibility and outcome of such reactions. Further research is needed to explore the specific conditions required for the decarboxylation or decarboxylative functionalization of this particular substrate.

Methoxycarbonyl Group Reactivity

The methoxycarbonyl (ester) group in this compound offers another site for chemical modification, providing opportunities for transformations that are orthogonal to the reactivity of the carboxylic acid.

Selective Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. This reaction, often referred to as saponification, is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a co-solvent like methanol. nih.gov The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid. nih.gov

A key challenge in the context of this compound is achieving selective hydrolysis of the methoxycarbonyl group in the presence of the existing carboxylic acid. Under standard basic hydrolysis conditions, both the ester and the carboxylic acid would be deprotonated, and upon acidification, both would be protonated. To achieve selective hydrolysis, careful control of reaction conditions, such as the stoichiometry of the base and the reaction temperature, would be crucial. The product of such a selective hydrolysis would be 2-iodoterephthalic acid, a dicarboxylic acid with significant potential as a monomer in polymer synthesis or as a ligand in coordination chemistry. While the synthesis of related diesters like 2-aminoterephthalic acid dimethyl ester is known, specific protocols for the selective monohydrolysis of this compound are not well-documented and represent an area for further investigation. youtube.commasterorganicchemistry.com

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For the methoxycarbonyl group in this compound, transesterification would allow for the synthesis of a variety of other esters.

For example, reacting the compound with ethanol (B145695) in the presence of an acid catalyst would be expected to yield the corresponding ethyl ester. This transformation can be useful for modifying the physical properties of the molecule or for introducing a different protecting group. While general methods for transesterification are well-established, specific examples involving this compound are not readily found in the literature. The principles of acid- or base-catalyzed ester exchange would be expected to apply.

Reactions with Carbon Nucleophiles

The methoxycarbonyl group of this compound is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are powerful tools for carbon-carbon bond formation.

Grignard reagents typically add twice to esters to form tertiary alcohols. nih.gov The first addition results in a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent. In the case of this compound, the presence of the acidic carboxylic acid proton would complicate this reaction, as the Grignard reagent is also a strong base and would be consumed by deprotonation of the carboxylic acid. nih.gov Therefore, protection of the carboxylic acid group would be necessary before attempting a Grignard reaction at the ester.

Organolithium reagents can also add to esters, but in some cases, they can be used to synthesize ketones from carboxylic acids by using two equivalents of the organolithium reagent. rsc.org Organocuprates (Gilman reagents) are generally less reactive towards esters than Grignard reagents but are effective in reactions with more reactive acyl chlorides.

The selective reaction of a carbon nucleophile at the ester carbonyl of this compound would require careful consideration of the reaction conditions and the nature of the nucleophile, likely necessitating prior protection of the more acidic carboxylic acid group.

Table 3: Reactivity of the Methoxycarbonyl Group

| Reaction Type | Reagent | Expected Product | Key Considerations | Reference |

| Hydrolysis | NaOH, H₂O/MeOH | 2-Iodoterephthalic acid | Selective hydrolysis requires careful control of conditions. | nih.gov |

| Transesterification | Ethanol, Acid catalyst | 2-Iodo-4-(ethoxycarbonyl)benzoic acid | General principle, specific data lacking. | - |

| Reaction with Grignard Reagent | Excess RMgX | Tertiary alcohol (after protection of COOH) | Carboxylic acid is more reactive and must be protected. | nih.gov |

| Reaction with Organolithium | 2 eq. RLi | Ketone (from carboxylic acid) | Potential for reaction at both carbonyls. | rsc.org |

Iodine Atom Transformations and Hypervalent Iodine Chemistry

The presence of an iodine atom on the aromatic ring allows for its oxidation to higher valence states, namely iodine(III) (iodinanes) and iodine(V) (periodinanes). These hypervalent iodine compounds are valuable reagents in organic synthesis, known for their mild and selective oxidizing properties. arkat-usa.org

The synthesis of hypervalent iodine reagents often begins with the oxidation of an organoiodine(I) precursor. For 2-iodobenzoic acid derivatives, this transformation opens the door to a rich field of oxidative chemistry. While specific studies on this compound are limited, extensive research on its close analog, methyl 2-iodobenzoate, provides significant insight into its potential for forming hypervalent iodine species.

The oxidation of esters of 2-iodobenzoic acid can lead to the formation of 2-iodoxybenzoate esters (IBX-esters), which are stable and soluble hypervalent iodine(V) reagents. acs.org The general method for this transformation involves the oxidation of the corresponding 2-iodobenzoate ester with an oxidizing agent like sodium hypochlorite (B82951) in the presence of acetic acid. acs.org

For instance, the oxidation of various esters of 2-iodobenzoic acid has been successfully carried out to yield the corresponding IBX-esters. These compounds exhibit a pseudobenziodoxole structure, which contributes to their stability and unique reactivity. acs.org

| Starting Material (2-Iodobenzoate Ester) | Oxidizing Agent | Solvent System | Product (IBX-Ester) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-iodobenzoate | Sodium hypochlorite/Acetic acid | Dichloromethane | Methyl 2-iodoxybenzoate | 21 | acs.org |

| Ethyl 2-iodobenzoate | Sodium hypochlorite/Acetic acid | Dichloromethane | Ethyl 2-iodoxybenzoate | 75 | acs.org |

| Isopropyl 2-iodobenzoate | Sodium hypochlorite/Acetic acid | Dichloromethane | Isopropyl 2-iodoxybenzoate | 85 | acs.org |

| tert-Butyl 2-iodobenzoate | Sodium hypochlorite/Acetic acid | Dichloromethane | tert-Butyl 2-iodoxybenzoate | 59 | acs.org |

These IBX-esters, including the one derivable from methyl 2-iodo-4-(methoxycarbonyl)benzoate, are effective oxidizing agents. Their reactivity is comparable to that of 2-iodoxybenzoic acid (IBX) but with improved solubility in common organic solvents. acs.org A primary application of these reagents is the oxidation of alcohols to the corresponding aldehydes and ketones. The reaction often requires an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O), to enhance the electrophilicity of the iodine(V) center. acs.org

The reactivity of these hypervalent iodine reagents can be influenced by the substituents on the aromatic ring. For example, in a study on related 2-iodo-N-isopropylbenzamides used as catalysts for alcohol oxidation, it was found that an electron-donating methoxy (B1213986) group at the 5-position (para to the iodine) increased the reactivity. beilstein-journals.org This suggests that the electron-withdrawing methoxycarbonyl group at the 4-position in this compound would influence the reactivity of its derived hypervalent iodine species.

| Alcohol Substrate | IBX-Ester Oxidant | Catalyst/Additive | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl alcohol | Isopropyl 2-iodoxybenzoate | TFA | Dichloromethane | Benzaldehyde | 100 | acs.org |

| 1-Phenylethanol | Isopropyl 2-iodoxybenzoate | TFA | Dichloromethane | Acetophenone | 100 | acs.org |

| Cyclohexanol | Isopropyl 2-iodoxybenzoate | TFA | Dichloromethane | Cyclohexanone | 100 | acs.org |

| 1-Octanol | Isopropyl 2-iodoxybenzoate | BF₃·Et₂O | Dichloromethane | Octanal | 95 | acs.org |

Furthermore, these IBX-esters can be converted into other hypervalent iodine(III) species. For example, methyl 2-iodoxybenzoate can be treated with acetic anhydride or trifluoroacetic anhydride to yield the corresponding diacetate or bis(trifluoroacetate) derivatives, which are also effective oxidants. acs.org

The iodine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The viability of this reaction is significantly enhanced by the presence of the electron-withdrawing methoxycarbonyl group at the para-position to the iodine atom. This group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, which is a key step in the SNAr mechanism.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group (in this case, the iodide ion) restores the aromaticity of the ring and yields the substitution product. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov However, the high polarizability of the C-I bond can still facilitate nucleophilic attack.

While specific examples of SNAr reactions with this compound are not extensively documented in the literature, the principles of SNAr suggest that it should react with a variety of nucleophiles under appropriate conditions. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates.

For instance, the reaction of a similar substrate, 2,4-dichloroquinazoline, with amine nucleophiles proceeds with high regioselectivity, with the substitution occurring at the more electrophilic C4 position. nih.gov This regioselectivity is governed by the electronic properties of the substrate. In the case of this compound, the methoxycarbonyl group at the 4-position would activate the C1 position (bearing the iodine) towards nucleophilic attack.

The reaction conditions for SNAr typically involve a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate. The choice of base, if required to deprotonate a protic nucleophile, is also a critical parameter.

Applications of 2 Iodo 4 Methoxycarbonyl Benzoic Acid in Complex Chemical Synthesis

Building Block in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. While specific named MCRs prominently featuring 2-Iodo-4-(methoxycarbonyl)benzoic acid are not extensively documented, its structural attributes make it an ideal candidate for such synthetic strategies.

The presence of both a carboxylic acid and a reactive aryl iodide allows for its potential use in sequential or one-pot MCR-like processes. For instance, the carboxylic acid can participate in classic MCRs like the Ugi or Passerini reactions, while the iodide serves as a handle for subsequent post-MCR modifications via transition-metal-catalyzed cross-coupling reactions. This dual functionality enables the rapid assembly of complex molecules, where an initial MCR is followed by a cyclization or diversification step, leveraging the reactivity of the carbon-iodine bond.

Intermediate for the Synthesis of Heterocyclic Systems

The substitution pattern of this compound makes it a particularly useful precursor for the synthesis of various heterocyclic compounds. The ortho-iodo-benzoic acid motif is a classic starting point for a range of cyclization reactions, often catalyzed by transition metals like palladium or copper.

| Reaction Type | Key Reagent/Catalyst | Resulting Heterocycle |

| Sonogashira Coupling/Cyclization | Palladium Catalyst, Copper Co-catalyst, Alkyne | Isocoumarins, Phthalides |

| Heck Reaction/Cyclization | Palladium Catalyst, Alkene | Dihydroisoquinolones |

| Buchwald-Hartwig Amination/Cyclization | Palladium Catalyst, Amine | Benzodiazepines, Quinazolinones |

| Carbonylative Cyclization | Palladium Catalyst, Carbon Monoxide | Phthalides, Isoindolinones |

This table illustrates potential heterocyclic syntheses based on the known reactivity of ortho-iodobenzoic acids.

A significant application of ortho-iodobenzoic acids is in the synthesis of lactams, including the core structures of dihydroisoquinolones. A common strategy involves a palladium-catalyzed coupling reaction, such as the Heck reaction, between the aryl iodide and a suitable N-allyl-substituted amine. Following the initial carbon-carbon bond formation, an intramolecular amidation or cyclization can occur to form the dihydroisoquinolone ring system.

A plausible synthetic route starting from this compound would first involve the conversion of the carboxylic acid to an amide using an appropriate N-alkenyl amine. The resulting intermediate, now containing both the aryl iodide and a tethered alkene, can undergo an intramolecular Heck cyclization to furnish the N-substituted dihydroisoquinolone skeleton. A similar strategy has been demonstrated in the photoinduced lactonization of ortho-iodobenzoic acids with alkenes to yield 3,4-dihydroisocoumarin derivatives, highlighting the utility of this intramolecular cyclization approach. thieme-connect.de

The synthesis of cyclobutenedione derivatives from aryl iodides is a less common but feasible transformation. This can be achieved through specialized palladium-catalyzed carbonylative cross-coupling reactions. For instance, the coupling of an aryl iodide with cyclobutene-1,2-dione precursors or via a [2+2] cycloaddition of an aryne intermediate with a suitable ketene. The generation of an aryne from this compound, followed by trapping with a dichloroketene, could potentially lead to a dichlorocyclobutenone intermediate, which can be further elaborated to the desired dione. While this specific application for this compound is not prominently reported, the fundamental reactivity of the aryl iodide group allows for the exploration of such synthetic pathways.

Annulation refers to the construction of a new ring onto a pre-existing molecular framework through the formation of two new bonds. This compound is an excellent substrate for palladium-catalyzed annulation reactions. A widely used method is the Larock annulation, which involves the reaction of an aryl iodide with an alkyne.

The process begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. This is followed by the insertion of an alkyne into the aryl-palladium bond. The resulting vinyl-palladium intermediate can then undergo an intramolecular cyclization by attacking the ester or a derivative of the carboxylic acid group. This sequence constructs a new ring fused to the original benzene (B151609) ring, a powerful method for synthesizing polycyclic aromatic and heterocyclic systems. Cascade reactions involving palladium catalysis are important synthetic tools for creating heterocyclic molecules. nih.gov For example, a tandem palladium aminocarbonylation followed by a palladium-catalyzed endo-dig cyclization has been proposed in similar systems. nih.gov

Precursor for Diversified Organic Molecule Libraries

The creation of molecular libraries for drug discovery and high-throughput screening relies on building blocks that allow for systematic structural variation. This compound is an exemplary scaffold for this purpose due to its three distinct points of diversity.

Carboxylic Acid Handle : This group can be converted into a wide array of amides or esters by reacting it with a library of amines or alcohols.

Ester Handle : The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid and then selectively functionalized, or it can be directly converted into amides using specific conditions.

Iodine Handle : The aryl iodide is arguably the most versatile functional group for diversification. It readily participates in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings.

This orthogonal reactivity allows chemists to build a large and diverse library of compounds from a single, common intermediate. For example, one could first generate a set of amides from the carboxylic acid and then, in a second step, introduce further diversity at the iodo position using a Suzuki coupling with various boronic acids. This combinatorial approach is highly efficient for exploring chemical space in the search for new bioactive molecules. nih.gov

Mechanistic Elucidation of Reactions Involving 2 Iodo 4 Methoxycarbonyl Benzoic Acid

Investigations into Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

2-Iodo-4-(methoxycarbonyl)benzoic acid is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The general catalytic cycle for these transformations, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, follows a well-established sequence of elementary steps. nih.govnumberanalytics.comresearchgate.net The cycle is initiated by the oxidative addition of the aryl iodide into a palladium(0) complex. nih.gov

The catalytic cycle typically begins with a Pd(0) species, which undergoes oxidative addition with the aryl iodide (this compound). This step is often the rate-determining step and results in the formation of a Pd(II) intermediate. nih.gov The reactivity of aryl halides in this step generally follows the order I > Br > Cl. nih.govmasterorganicchemistry.com Following oxidative addition, the specific pathway diverges depending on the nature of the coupling partner. In the Suzuki-Miyaura coupling, a transmetalation step occurs with an organoboron compound. nih.gov For the Heck reaction, the mechanism proceeds via migratory insertion of an alkene into the palladium-carbon bond. acs.orgscripps.edu The Buchwald-Hartwig amination involves the coordination of an amine, followed by deprotonation and subsequent reductive elimination. nsf.govbeilstein-journals.org Finally, reductive elimination from the Pd(II) complex regenerates the Pd(0) catalyst and yields the cross-coupled product. nih.govnsf.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Step 1: Initiation | Step 2: Key Mechanistic Step | Step 3: Termination |

| Suzuki-Miyaura | Oxidative addition of aryl iodide to Pd(0) | Transmetalation with organoborane | Reductive Elimination |

| Heck | Oxidative addition of aryl iodide to Pd(0) | Migratory insertion of olefin | β-Hydride Elimination |

| Buchwald-Hartwig | Oxidative addition of aryl iodide to Pd(0) | Amine coordination and deprotonation | Reductive Elimination |

| Sonogashira | Oxidative addition of aryl iodide to Pd(0) | Transmetalation with copper acetylide | Reductive Elimination |

This table provides a generalized overview of the catalytic cycles.

Mechanistic Pathways of Hypervalent Iodine Oxidations

2-Iodobenzoic acids, including this compound, serve as important precatalysts for the in-situ generation of hypervalent iodine(V) reagents, such as 2-Iodoxybenzoic acid (IBX). nsf.govrsc.orgnih.gov These reagents are powerful oxidants for a variety of transformations, most notably the oxidation of alcohols to aldehydes and ketones. nsf.govorganic-chemistry.org The catalytic cycle involves the oxidation of the iodine(I) precursor to the active iodine(V) species by a stoichiometric terminal oxidant, commonly Oxone (potassium peroxymonosulfate). nsf.govorganic-chemistry.org

The proposed mechanism begins with the oxidation of the 2-iodobenzoic acid derivative to the corresponding IBX derivative. nsf.gov This active iodine(V) reagent then reacts with the substrate, for example, an alcohol. The oxidation of the alcohol proceeds, and the iodine(V) species is reduced back to its iodine(I) state. nsf.gov This reduced form can then be re-oxidized by the terminal oxidant to regenerate the active IBX catalyst, thus completing the catalytic cycle. nsf.gov The use of substituted 2-iodobenzoic acids can influence the reactivity and solubility of the resulting IBX reagent. nsf.govorganic-chemistry.org

Table 2: Catalytic Cycle of Alcohol Oxidation Using a 2-Iodobenzoic Acid Precursor

| Step | Process | Description |

| 1 | Catalyst Activation | The 2-iodobenzoic acid derivative is oxidized by a terminal oxidant (e.g., Oxone) to the active hypervalent iodine(V) reagent (IBX derivative). |

| 2 | Substrate Oxidation | The generated IBX derivative oxidizes the alcohol substrate to the corresponding carbonyl compound. |

| 3 | Catalyst Reduction | During the substrate oxidation, the iodine(V) center is reduced back to the iodine(I) state. |

| 4 | Catalyst Regeneration | The reduced iodine(I) species is re-oxidized by the terminal oxidant, re-entering the catalytic cycle. |

This table illustrates the general mechanism for catalytic oxidations using 2-iodobenzoic acid derivatives.

Studies on Radical Intermediates in Transformations

Reactions involving this compound can also proceed through pathways involving radical intermediates, often initiated by a single-electron transfer (SET) event. numberanalytics.com A SET mechanism involves the transfer of a single electron from a donor species to an acceptor species, resulting in the formation of a radical ion pair. numberanalytics.comyoutube.com This process can be initiated thermally or photochemically and generates highly reactive intermediates that can undergo subsequent transformations. nih.gov

In the context of this compound, a SET event could occur where the aryl iodide acts as either an electron acceptor or donor, depending on the reaction conditions and partners. For instance, under photochemical conditions, the compound could be excited and participate in an electron transfer, leading to the formation of a radical anion. This radical anion could then fragment, cleaving the carbon-iodine bond to produce an aryl radical and an iodide ion. This aryl radical is a key intermediate that can participate in various bond-forming reactions. The feasibility of a SET process can often be predicted by considering the redox potentials of the involved donor and acceptor molecules. nih.gov The detection and characterization of such transient radical intermediates are crucial for mechanistic elucidation and can be achieved using techniques like mass spectrometry and nuclear magnetic resonance in conjunction with radical traps. nih.gov

Table 3: General Steps in a Single-Electron Transfer (SET) Initiated Reaction

| Step | Process | Description |

| 1 | Initiation | A single electron is transferred between a donor and an acceptor (e.g., photochemically or thermally), forming a radical ion pair. |

| 2 | Intermediate Formation | The initial radical ion undergoes further transformation, such as fragmentation, to generate a key reactive radical intermediate (e.g., an aryl radical). |

| 3 | Propagation/Termination | The radical intermediate reacts with other species in the reaction mixture to form the final product and propagate a chain reaction or terminate. |

This table outlines the fundamental stages of a reaction proceeding via a SET mechanism.

Elucidation of Intramolecular Cyclization Mechanisms

Derivatives of this compound are valuable substrates for constructing cyclic structures via intramolecular cyclization reactions. The ortho-positioning of the iodine atom and the carboxylic acid/ester group allows for the strategic formation of rings. These cyclizations can be mediated by transition metals, such as gold or palladium, or proceed through radical pathways. nih.govnih.gov

For example, a derivative of this compound containing an appropriately positioned alkyne or alkene could undergo a gold-catalyzed 6-endo-dig cyclization. nih.gov In such a mechanism, the gold catalyst would activate the alkyne, making it susceptible to nucleophilic attack from the aryl ring, leading to the formation of a new ring system. Alternatively, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned, where oxidative addition of the C-I bond is followed by insertion of a tethered alkene and subsequent reductive elimination to form the cyclic product. Radical-mediated cyclizations are also plausible, where an initially formed aryl radical (as described in section 5.3) attacks an intramolecular π-system to forge the new ring. The specific mechanistic pathway is highly dependent on the catalyst, reaction conditions, and the precise structure of the substrate.

Table 4: Hypothetical Intramolecular Cyclization of a this compound Derivative

| Step | Process | Description |

| 1 | Activation | Generation of a reactive intermediate, such as a Pd(II)-aryl complex (via oxidative addition) or an aryl radical (via SET). |

| 2 | Cyclization | The reactive intermediate undergoes an intramolecular reaction with a tethered functional group (e.g., an alkene or alkyne). |

| 3 | Product Formation | Subsequent steps (e.g., reductive elimination, β-hydride elimination, or radical quenching) lead to the final cyclized product. |

This table provides a generalized framework for potential intramolecular cyclization mechanisms.

Computational and Theoretical Investigations of 2 Iodo 4 Methoxycarbonyl Benzoic Acid

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Iodo-4-(methoxycarbonyl)benzoic acid, DFT calculations provide a fundamental understanding of its geometry, stability, and reactivity. While specific DFT studies on this exact molecule are not abundant, analysis of related benzoic acid derivatives allows for a detailed theoretical characterization. vjst.vnniscpr.res.innih.gov

DFT calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For substituted benzoic acids, a key feature is the formation of hydrogen-bonded dimers in the solid state and in nonpolar solvents. vjst.vn The electronic properties are heavily influenced by the substituents on the phenyl ring. The methoxycarbonyl group (-COOCH₃) and the iodine atom (-I) are both electron-withdrawing, which impacts the distribution of electron density across the molecule.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests higher reactivity. nih.gov The electron-donating or withdrawing nature of substituents significantly alters this gap. nih.gov Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is crucial for predicting intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis further elucidates charge transfer interactions within the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzoic Acids This table presents typical values for related compounds to infer the properties of this compound.

| Property | Description | Expected Influence of Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by electron-withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | Generally reduced, indicating increased reactivity. nih.gov |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Increased due to the polar C-I and C=O bonds. |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms. | Negative charges on oxygen atoms; positive charges on adjacent carbons and the iodine atom. rsisinternational.org |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, including identifying intermediates and characterizing transition states. This is particularly valuable for reactions that are difficult to study experimentally. For this compound, this involves modeling its synthesis and subsequent functionalization.

A key reaction is the ortho-iodination of benzoic acids, which can be achieved using transition metal catalysts like iridium or palladium. acs.orgresearchgate.net Computational studies on these systems have revealed detailed catalytic cycles. For instance, Ir-catalyzed iodination has been shown to proceed through an Ir(III)/Ir(V) cycle, where the carboxylic acid acts as a directing group to ensure ortho-selectivity. acs.orgresearchgate.net DFT calculations can model each step of this cycle: C-H activation (metalation), oxidative addition of the iodine source, and reductive elimination of the product. These models help determine the rate-limiting step and explain the high selectivity observed under mild conditions. acs.orgresearchgate.net

The characterization of the transition state (TS) is a primary goal of reaction pathway modeling. By locating the TS structure on the potential energy surface, the activation energy barrier for a reaction step can be calculated, providing a quantitative measure of its kinetic feasibility.

Table 2: Illustrative Steps in a Proposed Catalytic Cycle for Ortho-Iodination Based on general mechanisms for benzoic acid iodination. acs.orgresearchgate.netresearchgate.net

| Step | Description | Computational Insight |

| 1. Coordination | The benzoic acid derivative coordinates to the metal center (e.g., Ir(III)) via the carboxylate group. | Modeling confirms the geometry of the initial complex. |

| 2. C-H Activation | The ortho C-H bond is cleaved, and a metal-carbon bond is formed (cyclometalation). | DFT calculations identify this as a potential rate-limiting step and determine its energy barrier. acs.org |

| 3. Oxidative Addition | The iodine source (e.g., NIS) reacts with the metal center, leading to a higher oxidation state (e.g., Ir(V)). | The structure of the high-valent metal intermediate is characterized. |

| 4. Reductive Elimination | The C-I bond is formed, and the iodinated product is released from the metal center. | The energy profile of this final step is modeled to confirm product formation. |

| 5. Catalyst Regeneration | The catalyst returns to its initial state, ready for the next cycle. | The overall catalytic cycle is closed, confirming its viability. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its properties. Conformational analysis focuses on identifying stable rotamers and the energy barriers between them, while molecular dynamics (MD) simulations model the molecule's movement over time.

Conformational flexibility in this molecule arises primarily from rotation around two single bonds: the C-C bond between the phenyl ring and the carboxylic acid group, and the C-O bond of the methoxycarbonyl group. Computational scans of the potential energy surface as a function of the dihedral angles of these bonds can identify the most stable conformations and the rotational energy barriers. researchgate.netuky.edu For substituted benzoic acids, the barrier to rotation of the carboxyl group can be significant, influenced by steric hindrance and electronic interactions with adjacent substituents. researchgate.net In this compound, the bulky iodine atom at the ortho position is expected to create a substantial rotational barrier for the carboxylic acid group.

MD simulations provide insight into the behavior of the molecule in a condensed phase (e.g., in solution or a crystal lattice). nih.govunimi.it Studies on benzoic acid have shown that it readily forms hydrogen-bonded dimers and that its aggregation is influenced by the solvent environment. unimi.itacs.orgrsc.org MD simulations can explore how the specific substituents of this compound affect these intermolecular interactions, such as π-π stacking and halogen bonding, which can influence crystal packing and solubility. acs.org

Table 3: Key Parameters from Conformational and Dynamic Analyses Values are representative and based on studies of analogous compounds. researchgate.netmsu.edubiomedres.us

| Parameter | Description | Significance for this compound |

| Rotational Energy Barrier (Carboxyl) | Energy required to rotate the -COOH group out of the plane of the phenyl ring. | Expected to be high due to steric clash with the ortho-iodo substituent. |

| Rotational Energy Barrier (Ester) | Energy required to rotate the -OCH₃ group of the methoxycarbonyl substituent. | Generally lower than the carboxyl barrier but influences local conformation. |

| Stable Conformer Geometry | The lowest-energy spatial arrangement of the atoms. | Determines the dominant structure in solution and influences crystal packing. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between atoms of superimposed molecules in an MD simulation. | Indicates the stability and compactness of the molecule's conformation over time. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of a structure in an MD simulation. | Provides information on how the molecule folds or unfolds in different environments. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. youtube.com While QSAR models are built for a series of related compounds rather than a single one, the principles can be applied to design derivatives of this compound with desired properties.

A QSAR model is a mathematical equation that relates molecular descriptors to an activity. youtube.com These descriptors are numerical values that represent different aspects of a molecule's physicochemical properties, such as:

Electronic Descriptors: Hammett constants (σ) quantify the electron-donating or -withdrawing effect of substituents. youtube.comiomcworld.com

Hydrophobic Descriptors: The partition coefficient (logP) or substituent hydrophobicity constant (π) measures lipophilicity. youtube.comiomcworld.com

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters describe the size and shape of substituents. nih.gov

Studies on various benzoic acid derivatives have successfully used QSAR to model activities like antibacterial inhibition and anti-sickling properties. iomcworld.comnih.gov For example, it was found that strong electron-donating groups and average lipophilicity were important for the antisickling activity of some benzoic acid derivatives. iomcworld.com For a series of benzoylaminobenzoic acid derivatives, inhibitory activity was shown to increase with hydrophobicity and molar refractivity. nih.gov These insights can guide the synthesis of new derivatives of this compound for specific biological targets.

Table 4: Common Descriptors Used in QSAR Models for Benzoic Acid Derivatives

| Descriptor Class | Example Descriptor | Property Measured | Typical Correlation with Activity |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent. youtube.com | Varies; can be positive or negative depending on the biological target's mechanism. |

| Hydrophobic | LogP / π | Lipophilicity, ability to cross cell membranes. youtube.com | Often a parabolic relationship; activity increases to an optimal point then decreases. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability, related to binding site fit. nih.gov | Often positive, indicating larger groups may enhance binding. |

| Topological | Connectivity Indices (χ) | Describes the branching and connectivity of the molecular skeleton. | Used to capture subtle shape differences that influence binding. researchgate.net |

Predictive Modeling for Reactivity and Selectivity

Beyond modeling specific known reactions, modern computational chemistry employs predictive models, often powered by machine learning and deep learning, to forecast the outcomes of unknown reactions. arxiv.org These tools can predict the products, reactivity, and selectivity (e.g., regioselectivity) for a given set of reactants and conditions.

For this compound, these models could be used to explore its potential in various synthetic transformations. The presence of multiple functional groups—a carboxylic acid, an ester, and an aryl iodide—offers several potential reaction sites. Predictive models can help determine which site is most likely to react under specific conditions. For example:

Cross-Coupling Reactions: The C-I bond is a prime site for Suzuki, Heck, or Sonogashira coupling reactions. A predictive model could forecast the likely success and outcome of coupling with various partners.

Functional Group Interconversion: The model could predict the products of ester hydrolysis, amidation of the carboxylic acid, or reduction of the carbonyl groups.

These models are typically trained on vast databases of known chemical reactions extracted from patents and literature. arxiv.org Their performance is evaluated on their ability to generalize to new or less common reaction types. While they have shown remarkable success, challenges remain, particularly in predicting the outcomes of complex reactions or those with subtle stereochemical or regiochemical nuances. arxiv.org For a molecule like this compound, such models could accelerate the discovery of new derivatives by suggesting promising reaction pathways in silico before attempting them in the lab.

Table 5: Application of Predictive Models to this compound

| Reaction Type | Reactive Site | Potential Prediction | Model Utility |

| Suzuki Coupling | Aryl-Iodide Bond (C-I) | Product of coupling with a boronic acid. | Predicts yield and potential side products, guiding catalyst and condition selection. |

| Ester Hydrolysis | Methoxycarbonyl Group (-COOCH₃) | Conversion to the corresponding dicarboxylic acid. | Predicts reactivity under acidic or basic conditions. |

| Amidation | Carboxylic Acid Group (-COOH) | Formation of an amide bond with an amine. | Suggests appropriate coupling reagents and predicts reaction feasibility. |

| Reduction | Carboxylic Acid / Ester | Conversion to corresponding alcohols. | Predicts selectivity of reducing agents (e.g., reducing the acid but not the ester). |

Advanced Structural Characterization of 2 Iodo 4 Methoxycarbonyl Benzoic Acid and Its Congeners

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a premier technique for determining the absolute three-dimensional structure of a molecule in the solid state. nih.gov This method provides precise atomic coordinates, bond lengths, and bond angles, which are essential for understanding the molecule's conformation and packing in a crystal lattice. While a specific crystal structure for 2-Iodo-4-(methoxycarbonyl)benzoic acid is not publicly available, analysis of its congeners provides significant insight into its expected solid-state behavior.

In the solid state, molecules are organized through a series of intermolecular forces. For carboxylic acids, hydrogen bonding is a dominant interaction. Congeners of the target molecule, such as benzoic acid and its derivatives, characteristically form centrosymmetric dimers in the crystal lattice. researchgate.net This occurs through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net For example, in the crystal structure of anisic acid (p-methoxybenzoic acid), molecules form hydrogen-bonded dimers with an O–H ⋯ O distance of 2.643 Å. rsc.org

Beyond hydrogen bonding, other weak interactions such as halogen bonding (C—I⋯π) and C—H⋯O contacts play a crucial role in stabilizing the crystal packing. researchgate.nettheochem.nl In the crystal structure of 2-iodobenzamide, a related congener, N—H⋯O hydrogen bonds create dimers and tetramers, which are further linked by C—I⋯π(ring) halogen bonds to form molecular sheets. researchgate.net Given the presence of the iodine atom and multiple oxygen atoms in this compound, a complex network of both hydrogen and halogen bonds is anticipated to define its crystal packing.

The relative orientation of the functional groups in this compound is described by dihedral angles. Analysis of related structures shows that while the benzene (B151609) ring itself is planar, the substituents often deviate from this plane due to steric hindrance and intermolecular forces. rsc.org

In the structure of anisic acid, the atoms of the carboxyl group and the methyl carbon of the methoxy (B1213986) group are displaced from the phenyl ring plane by 0.05 to 0.16 Å due to intermolecular stresses. rsc.org For 2-methyl-4-(2-methylbenzamido)benzoic acid, the dihedral angle between its two benzene rings is a significant 82.39 (19)°. nih.gov In the case of this compound, steric repulsion between the bulky iodine atom and the adjacent carboxylic acid group at the ortho position likely forces the carboxyl group out of the plane of the aromatic ring to achieve a more stable conformation.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Anisic Acid (p-methoxybenzoic acid) | Monoclinic | P21/a | O-H···O hydrogen-bonded dimers | rsc.org |

| 2-Iodobenzamide | Monoclinic | P21/n | N-H···O hydrogen bonds, C-I···π halogen bonds | researchgate.net |

| Benzoic Acid | Monoclinic | P21/c | O-H···O hydrogen-bonded dimers | researchgate.net |

Advanced NMR Spectroscopic Studies (e.g., NOESY for conformational preferences, 2D techniques for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. While standard 1D ¹H and ¹³C NMR provide primary structural information, advanced 2D techniques are necessary to confirm connectivity and determine spatial relationships. youtube.com